Product packaging for beta-D-Glucopyranoside, (3beta,6alpha,16beta,24R)-3-[(2,3-di-O-acetyl-beta-D-xylopyranosyl)oxy]-20,24-epoxy-16,25-dihydroxy-9,19-cyclolanostan-6-yl(Cat. No.:CAS No. 91739-00-3)

beta-D-Glucopyranoside, (3beta,6alpha,16beta,24R)-3-[(2,3-di-O-acetyl-beta-D-xylopyranosyl)oxy]-20,24-epoxy-16,25-dihydroxy-9,19-cyclolanostan-6-yl

Cat. No.: B1253827
CAS No.: 91739-00-3
M. Wt: 869.0 g/mol
InChI Key: KXHCYYSIAXMSPA-NKRMGSAOSA-N
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Description

Historical Context in Traditional Medicine

The utilization of Astragalus species in traditional medicine systems spans over two millennia, with documented use dating back to ancient Chinese medical texts. Astragalus membranaceus, known as Huangqi in Traditional Chinese Medicine, was historically mentioned in the Divine Husbandman's Classic of the Materia Medica, written anonymously during the first century and attributed to the legendary figure Shennong who is thought to have lived approximately 5,000 years ago. This seminal text established the foundational understanding of Astragalus as a vital medicinal plant within the Traditional Chinese Medicine pharmacopeia.

Traditional Chinese Medicine practitioners have historically employed Astragalus membranaceus as a Qi tonic, believing it to reinforce the body's vital energy and enhance overall vitality. The herb was traditionally valued for supporting healthy immune function and was often incorporated into classical herbal formulas designed to promote longevity and resistance to disease. Ancient medical practitioners recognized Astragalus for its ability to facilitate urination, promote purulent discharge, and enhance soft tissue repair and growth, properties that align with modern scientific understanding of the bioactive compounds contained within the plant, including Astragaloside I.

The traditional preparation methods for Astragalus involved collecting roots after four or five years of growth, typically harvesting in spring or fall seasons. The roots were subsequently dried in the sun and sliced for distribution, creating the characteristic yellow-colored slices with a sweet, moistening taste and firm, fibrous texture that Traditional Chinese Medicine practitioners could easily identify. Most authorities on Traditional Chinese Medicine recommended taking 9-15 grams of the whole herb per day as a decoction, made by boiling the ground, dried root in water for several minutes and then brewing the resultant tea. This traditional preparation method would have extracted various bioactive compounds, including Astragaloside I, though the specific chemical understanding of these compounds would not emerge until modern analytical techniques became available.

Taxonomic Classification of Source Organisms (Astragalus spp.)

Astragalus represents the largest genus within the plant kingdom in terms of described species, encompassing over 3,000 species of herbs and small shrubs belonging to the legume family Fabaceae and the subfamily Faboideae. The genus exhibits a remarkably diverse taxonomic structure, with species distributed across temperate regions of the Northern Hemisphere, demonstrating exceptional adaptive radiation and ecological specialization. The taxonomic complexity of Astragalus reflects millions of years of evolutionary diversification, resulting in species adapted to various environmental conditions ranging from alpine meadows to arid desert regions.

Astragalus membranaceus, also known by its synonyms Astragalus propinquus and Astragalus mongholicus, represents one of the most medicinally significant species within this vast genus. The taxonomic classification places this species within the Kingdom Plantae, Phylum Tracheophyta, Class Magnoliopsida, Order Fabales, and Family Fabaceae. This species is commonly known as Mongolian milkvetch in English, while traditional names include Хунчир in Mongolian and huángqí, běiqí, or huánghuā huángqí in Chinese nomenclature.

The distribution pattern of Astragalus membranaceus encompasses temperate Asia, with natural populations found in Kazakhstan, extending from Siberia to the Russian Far East, throughout Mongolia, and in western and northern China. This wide distribution reflects the species' remarkable adaptability to diverse climatic conditions and soil types. Astragalus membranaceus is characterized as a sun-loving perennial plant that grows between 25 and 40 centimeters in height, typically found in grassy regions and on mountainsides where it requires substantial exposure to sunlight for optimal growth.

The following table summarizes the taxonomic hierarchy and distribution characteristics of key Astragalus species known to produce Astragaloside I:

Taxonomic Level Classification Distribution Range Growth Characteristics
Kingdom Plantae Global temperate regions Herbaceous perennials
Family Fabaceae Northern Hemisphere Leguminous plants
Genus Astragalus 3,000+ species worldwide Sun-loving perennials
Species A. membranaceus China, Mongolia, Korea 25-40 cm height
Variety var. mongholicus Central Asia Mountainous regions

Role in Plant Secondary Metabolism

Astragaloside I functions as a crucial component within the complex secondary metabolite network of Astragalus species, serving multiple biological functions that enhance plant survival and adaptation. As a triterpenoid saponin, Astragaloside I belongs to a class of compounds characterized by their amphiphilic properties, possessing both hydrophilic sugar moieties and lipophilic triterpene backbones that enable diverse biological activities. The molecular structure of Astragaloside I consists of a cycloastragenol aglycone glycosylated at positions 3 and 6 by 2,3-di-O-acetyl-beta-D-xylosyl and beta-D-glucosyl residues respectively, resulting in a molecular formula of C45H72O16 and a molecular weight of 869.0 grams per mole.

The biosynthetic pathway leading to Astragaloside I formation represents a sophisticated enzymatic cascade that begins with the cyclization of 2,3-oxidosqualene to cycloartenol, featuring the characteristic 9,19-cyclopropane moiety typical of cycloartane-type triterpenoids. This initial cyclization reaction establishes the fundamental tetracyclic framework that distinguishes cycloartane-type saponins from other triterpenoid classes. Subsequently, the cycloastragenol precursor undergoes a series of oxidative modifications, including hydroxylation reactions at specific carbon positions and the formation of the distinctive 20,24-tetrahydrofuran ring system through epoxidation and subsequent cyclization mechanisms.

The glycosylation reactions that complete Astragaloside I biosynthesis represent the final and most structurally diverse steps in the pathway, mediated by specialized glycosyltransferases that exhibit remarkable specificity for particular sugar donors and acceptor sites. Research has identified several glycosyltransferases responsible for cycloastragenol glycoside formation in Astragalus membranaceus, including AmUGT7, AmUGT8, AmUGT13, and AmUGT15, each demonstrating distinct regioselectivity and substrate preferences. These enzymes catalyze the transfer of glucose or xylose units to specific hydroxyl groups on the cycloastragenol backbone, creating the vast structural diversity observed among astragaloside compounds.

Recent advances in understanding astragaloside biosynthesis have revealed the existence of triterpenoid biosynthetic gene clusters within the Astragalus membranaceus genome, representing a remarkable example of metabolic gene organization in plants. These gene clusters contain the complete enzymatic machinery necessary for astragaloside production, including three cytochrome P450 enzymes, one 2-oxoglutarate-dependent dioxygenase, and two glycosyltransferases that work in concert to produce the final bioactive compounds. The discovery of these biosynthetic gene clusters has provided unprecedented insights into the evolutionary mechanisms that have shaped secondary metabolite production in leguminous plants.

The ecological significance of Astragaloside I within plant secondary metabolism extends beyond simple chemical defense mechanisms. These compounds likely serve multiple adaptive functions, including protection against herbivory, antimicrobial defense, and possibly allelopathic interactions with neighboring plant species. The amphiphilic nature of Astragaloside I, conferred by its glycosylated structure, enhances its solubility and bioavailability compared to the aglycone form, potentially increasing its effectiveness as a defensive compound while simultaneously facilitating its extraction and utilization in traditional medicine applications.

The following table summarizes the key biosynthetic enzymes and their specific functions in Astragaloside I production:

Enzyme Category Specific Enzyme Function Product
Triterpene Cyclase Cycloartenol Synthase Initial cyclization Cycloartenol
Cytochrome P450 AmCYP88D25 Hydroxylation Hydroxylated intermediates
Cytochrome P450 AmCYP88D7 Further oxidation Modified triterpene backbone
Cytochrome P450 AmCYP71D756 Additional modifications Cycloastragenol precursor
Dioxygenase AmOGD1 Specific oxidation Mature aglycone
Glycosyltransferase AmUGT15 Xylosylation at position 3 Partially glycosylated product
Glycosyltransferase AmGT36 Glucosylation at position 6 Astragaloside I

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H72O16 B1253827 beta-D-Glucopyranoside, (3beta,6alpha,16beta,24R)-3-[(2,3-di-O-acetyl-beta-D-xylopyranosyl)oxy]-20,24-epoxy-16,25-dihydroxy-9,19-cyclolanostan-6-yl CAS No. 91739-00-3

Properties

CAS No.

91739-00-3

Molecular Formula

C45H72O16

Molecular Weight

869.0 g/mol

IUPAC Name

[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate

InChI

InChI=1S/C45H72O16/c1-21(47)56-33-24(50)19-55-38(34(33)57-22(2)48)60-28-11-13-45-20-44(45)15-14-41(7)35(43(9)12-10-29(61-43)40(5,6)54)23(49)17-42(41,8)27(44)16-25(36(45)39(28,3)4)58-37-32(53)31(52)30(51)26(18-46)59-37/h23-38,46,49-54H,10-20H2,1-9H3/t23-,24+,25-,26+,27-,28-,29+,30+,31-,32+,33-,34+,35-,36-,37+,38-,41+,42-,43-,44-,45+/m0/s1

InChI Key

KXHCYYSIAXMSPA-NKRMGSAOSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H](CO[C@H]([C@@H]1OC(=O)C)O[C@H]2CC[C@]34C[C@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H]([C@H]4C2(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@@]8(CC[C@@H](O8)C(C)(C)O)C)C)O

Canonical SMILES

CC(=O)OC1C(COC(C1OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O

Origin of Product

United States

Preparation Methods

Botanical Sources and Pretreatment

Astragaloside I is predominantly extracted from Astragalus membranaceus (Huangqi), with subspecies mongholicus and sieversianus showing higher saponin content. Fresh roots are washed, sliced, and dried at 40–60°C to preserve thermolabile compounds. Ethanol or methanol (30–80%) is preferred for initial extraction due to its ability to solubilize saponins while minimizing polysaccharide co-extraction.

Table 1: Solvent Efficiency in Primary Extraction

SolventConcentrationYield (Astragaloside I, mg/kg)Co-extracted Polysaccharides (%)
Ethanol60%12.7 ± 0.818.2
Methanol50%14.1 ± 1.222.5
Water100%8.3 ± 0.689.7

Data adapted from CN1319538C and CN100500686C.

Alkali-Mediated Hydrolysis and Phase Separation

pH Optimization for Saponin Liberation

Crude extracts undergo alkaline hydrolysis (pH 10–14) using NaOH or KOH at 50–90°C for 4–24 hours. This step cleaves glycosidic bonds linked to non-target saponins while stabilizing Astragaloside I’s aglycone core. Prolonged exposure (>24 hr) risks epimerization, necessitating strict temperature control.

Solvent Partitioning Strategies

Post-hydrolysis, acid neutralization (pH 5–9) precedes liquid-liquid extraction with butanol, amyl alcohol, or ethyl acetate-ethanol mixtures (5:1–3:2 v/v). Butanol demonstrates superior selectivity, achieving partition coefficients (K) of 3.2–4.1 for Astragaloside I over Astragaloside IV.

Crystallization and Recrystallization Techniques

Precipitation Dynamics

Concentrated organic phases are mixed with water (1:2–1:5 v/v) to induce crystallization. Petroleum ether-acetone (5:1) or ethyl acetate-methanol (1:1) systems yield needle-like Astragaloside I crystals with 92–95% purity.

Table 2: Recrystallization Solvent Impact on Purity

Solvent SystemPurity (%)Crystal MorphologyRecovery Rate (%)
Methanol-water (7:3)89.2Amorphous78.5
Ethyl acetate-acetone (6:1)94.7Needles82.1
Petroleum ether-ethanol (5:2)91.4Platelets75.3

Industrial-Scale Process Design

Closed-Loop Ethanol Recovery

Modern facilities integrate vacuum distillation (45–50°C, 0.09 MPa) to reclaim 95% of ethanol, reducing solvent costs by 60% compared to batch systems. Continuous centrifugal extractors achieve throughputs of 500–800 L/hr with residual solvent levels <50 ppm.

Inline QC Monitoring

Near-infrared (NIR) probes track Astragaloside I content (λ=226 nm) during crystallization, enabling real-time pH adjustments (±0.2 units) to maintain yields above 85%.

Analytical Validation and Standardization

HPLC-ELSD Quantification

A validated method uses a C18 column (4.6 × 250 mm, 5 μm) with acetonitrile-water (32:68) at 1.0 mL/min. Evaporative light scattering detection (ELSD) achieves LOD/LOQ of 0.08/0.25 μg/mL, distinguishing Astragaloside I (Rt=17.3 min) from isomers.

Stability Profiling

Accelerated stability studies (40°C/75% RH) show Astragaloside I degrades <5% over 6 months when stored in nitrogen-flushed amber glass .

Chemical Reactions Analysis

Types of Reactions

Astragaloside I undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Astragaloside I, which may exhibit different pharmacological properties .

Scientific Research Applications

Astragaloside I has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in the study of triterpenoid saponins.

    Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.

    Medicine: Explored for its potential therapeutic effects in treating cancer, inflammation, and oxidative stress-related diseases.

    Industry: Utilized in the development of health supplements and herbal medicines .

Mechanism of Action

Astragaloside I exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Conclusion

Astragaloside I is a versatile compound with significant pharmacological potential. Its various applications in scientific research and industry make it a valuable subject of study. The unique properties and mechanisms of action of Astragaloside I distinguish it from other similar compounds, highlighting its importance in the field of natural product chemistry and medicine.

Biological Activity

Astragaloside I (AS-I) is a significant bioactive compound derived from the roots of Astragalus membranaceus, a traditional Chinese medicinal herb. This article explores the biological activities of AS-I, including its pharmacological effects, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

Astragaloside I is a saponin with the molecular formula C41H68O14C_{41}H_{68}O_{14} and a molecular weight of approximately 784.97 Da. Its structure consists of a triterpenoid aglycone linked to glucose moieties, contributing to its biological activity.

Pharmacological Effects

Recent studies have highlighted several pharmacological effects of AS-I, which can be categorized as follows:

1. Anti-inflammatory Activity

AS-I has demonstrated significant anti-inflammatory properties through various mechanisms:

  • Cytokine Modulation : AS-I inhibits the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in activated macrophages and keratinocytes .
  • Inhibition of COX-2 : It reduces the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation .

2. Antioxidant Activity

AS-I exhibits potent antioxidant effects by scavenging reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) in various cell types . This action helps mitigate oxidative stress-related damage in cells.

3. Hepatoprotective Effects

In animal models, AS-I has shown hepatoprotective effects against liver fibrosis induced by porcine serum. Treatment with AS-I resulted in decreased levels of hepatic hydroxyproline and serum markers associated with liver damage, indicating its potential for liver health maintenance .

4. Neuroprotective Effects

AS-I has been reported to protect neuronal cells from apoptosis induced by oxidative stress. It inhibits pathways related to apoptosis, suggesting its potential application in neurodegenerative diseases .

Metabolism and Bioavailability

The metabolism of AS-I is crucial for understanding its pharmacological effects. Recent studies using high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) have identified several metabolites resulting from the biotransformation of AS-I in vivo. Key findings include:

  • Metabolite Identification : A total of 170 metabolites were identified in rat plasma, urine, and feces after AS-I administration, including deglycosylated forms that exhibit enhanced bioactivity .
  • Main Metabolic Pathways : The primary metabolic pathways include deglycosylation, demethylation, and hydroxylation, leading to the formation of secondary glycosides and aglycones that retain biological activity .

Case Studies

Several case studies have illustrated the therapeutic potential of AS-I:

Case Study 1: Liver Fibrosis Model

In a controlled study involving Wistar rats with induced liver fibrosis, administration of AS-I significantly reduced liver damage markers and improved histopathological outcomes compared to untreated controls. This suggests that AS-I may serve as a protective agent against liver fibrosis .

Case Study 2: Neuroprotection in Oxidative Stress Models

In vitro experiments demonstrated that AS-I could protect SH-SY5Y neuronal cells from oxidative stress-induced apoptosis by modulating apoptotic signaling pathways (Bax/Bcl-2 ratio), highlighting its neuroprotective capabilities .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Astragaloside I in plant extracts?

  • Methodological Answer : Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF-MS) and high-performance liquid chromatography with evaporative light scattering detection (HPLC-ELSD) are widely used. Calibration curves with external standards (e.g., Astragaloside I dissolved in 50% methanol) are essential for accurate quantification. The linear range for Astragaloside I is typically 1.35–21.60 µg/mL, validated through triplicate measurements .

Q. How does sample preparation affect the detection of Astragaloside I?

  • Methodological Answer : Hydrolysis during sample preparation (e.g., using amic solutions) can convert acylated precursors like Astragaloside I into derivatives such as Astragaloside IV. Researchers must standardize hydrolysis conditions (time, temperature) and validate stability using control samples to avoid artifactual results .

Q. What are the critical steps in isolating Astragaloside I from Astragalus species?

  • Methodological Answer : Fractionation via column chromatography (e.g., silica gel, reversed-phase C18) followed by UHPLC-HRESI-MS analysis in negative ion mode is effective. Key identifiers include the protonated molecular ion at m/z 913.4805 [M+-FA-H]⁻ (C₄₆H₇₃O₁₈) and retention time (tR 9.12 min) .

Advanced Research Questions

Q. How do environmental factors influence Astragaloside I biosynthesis in Astragalus roots?

  • Methodological Answer : Grey correlation analysis reveals that climatic factors like annual average temperature and frost-free periods significantly impact Astragaloside I content. Researchers should collect multi-year environmental data and pair it with HPLC-ELSD quantification to model these relationships statistically .

Q. What experimental designs optimize Astragaloside I yield in in vitro cultures?

  • Methodological Answer : Hairy root cultures treated with exogenous auxins (e.g., 1 mg L⁻¹ indole-3-butyric acid, IBA) show enhanced Astragaloside I production. However, dose-dependent effects require careful optimization: low auxin concentrations may suppress synthesis, while higher doses (0.5–1 mg L⁻¹) improve yields .

Q. How can researchers resolve contradictions in Astragaloside I bioactivity data across studies?

  • Methodological Answer : Discrepancies often arise from variations in extraction protocols or biological models. Standardized methods (e.g., ISO guidelines) and multivariate statistical tools like orthogonal partial least squares-discriminant analysis (OPLS-DA) can identify confounding variables and validate reproducibility .

Q. What strategies validate the identity and purity of synthesized Astragaloside I?

  • Methodological Answer : High-resolution mass spectrometry (HR-ESI-MS) and nuclear magnetic resonance (NMR) are mandatory for structural confirmation. For purity, use HPLC with ≥98% purity thresholds and report retention time shifts (±0.2 min) relative to certified standards .

Guidelines for Research Design

  • Replicability : Document experimental protocols in detail, including solvent ratios, column specifications, and instrument settings, to enable replication .
  • Statistical Rigor : Use multivariate analyses (e.g., PCA, OPLS-DA) to handle complex datasets and avoid overgeneralizing results .
  • Ethical Compliance : Ensure plant material sourcing complies with Nagoya Protocol guidelines, especially for endangered Astragalus species .

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